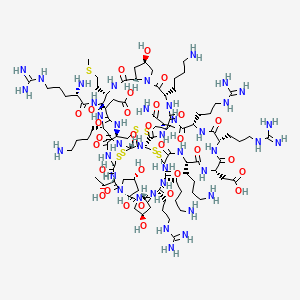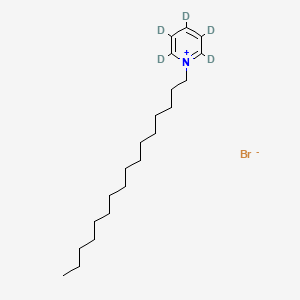
μ-Conotoxina GIIIB
Descripción general
Descripción
MU-CONOTOXINA GIIIB es una toxina polipeptídica derivada del veneno del caracol marino Conus geographus. Este compuesto es conocido por su capacidad para bloquear selectivamente los canales de sodio dependientes de voltaje, particularmente la isoforma Nav1.4, que se expresa principalmente en las células musculares . MU-CONOTOXINA GIIIB contiene 22 residuos de aminoácidos y tres puentes disulfuro, contribuyendo a su estabilidad y actividad biológica .
Aplicaciones Científicas De Investigación
MU-CONOTOXINA GIIIB tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y el plegamiento de péptidos.
Biología: Se emplea en estudios de la función y estructura de los canales iónicos.
Medicina: Se investiga por sus potenciales aplicaciones terapéuticas en el manejo del dolor y los trastornos musculares.
Industria: Se utiliza en el desarrollo de péptidos bioactivos y como herramienta para el descubrimiento de fármacos.
Mecanismo De Acción
MU-CONOTOXINA GIIIB ejerce sus efectos uniéndose al sitio I del canal de sodio, bloqueando físicamente el poro del canal. Esto evita la propagación de los potenciales de acción en las células musculares, lo que conduce a la parálisis muscular. El objetivo molecular de MU-CONOTOXINA GIIIB es la isoforma del canal de sodio dependiente de voltaje Nav1.4 .
Análisis Bioquímico
Biochemical Properties
Mu-Conotoxin G IIIB plays a crucial role in biochemical reactions by physically blocking the channel pore of voltage-gated sodium channels. This interaction occurs through the binding of mu-Conotoxin G IIIB to site I of the sodium channel, effectively inhibiting the flow of sodium ions. The compound interacts with various biomolecules, including enzymes and proteins involved in ion channel regulation. For instance, mu-Conotoxin G IIIB has been shown to interact with the Nav1.4 sodium channel isoform, leading to the inhibition of sodium ion influx and subsequent modulation of cellular excitability .
Cellular Effects
Mu-Conotoxin G IIIB exerts significant effects on various types of cells and cellular processes. In muscle cells, the compound influences cell function by blocking sodium channels, which are essential for the generation and propagation of action potentials. This blockade results in the inhibition of muscle contraction and can lead to muscle paralysis. Additionally, mu-Conotoxin G IIIB has been found to affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage repair .
Molecular Mechanism
The molecular mechanism of action of mu-Conotoxin G IIIB involves its binding to the voltage-gated sodium channel Nav1.4. By binding to site I of the sodium channel, mu-Conotoxin G IIIB physically obstructs the channel pore, preventing the influx of sodium ions. This inhibition of sodium ion flow disrupts the normal function of the sodium channel, leading to a decrease in cellular excitability and muscle contraction. Additionally, mu-Conotoxin G IIIB has been shown to influence enzyme activity and gene expression, further contributing to its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mu-Conotoxin G IIIB have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that mu-Conotoxin G IIIB can maintain its activity for extended periods, allowing for prolonged inhibition of sodium channels. Over time, the compound may undergo degradation, leading to a gradual decrease in its inhibitory effects. Long-term studies have also indicated that mu-Conotoxin G IIIB can have lasting impacts on cellular processes, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of mu-Conotoxin G IIIB vary with different dosages in animal models. At low doses, the compound can selectively block sodium channels without causing significant toxicity. At higher doses, mu-Conotoxin G IIIB can induce toxic effects, including muscle paralysis and respiratory failure. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of sodium channels. Additionally, studies have shown that prolonged exposure to high doses of mu-Conotoxin G IIIB can lead to adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
Mu-Conotoxin G IIIB is involved in various metabolic pathways, particularly those related to ion channel regulation and cellular excitability. The compound interacts with enzymes and cofactors that modulate the activity of sodium channels, influencing metabolic flux and metabolite levels. For instance, mu-Conotoxin G IIIB has been shown to affect the activity of enzymes involved in the synthesis and degradation of sodium channel proteins. These interactions contribute to the compound’s overall impact on cellular metabolism and function .
Transport and Distribution
Within cells and tissues, mu-Conotoxin G IIIB is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes. Studies have shown that mu-Conotoxin G IIIB can accumulate in specific cellular compartments, such as the plasma membrane, where it exerts its inhibitory effects on sodium channels. Additionally, the compound’s distribution within tissues can vary depending on factors such as dosage and administration route .
Subcellular Localization
Mu-Conotoxin G IIIB exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with voltage-gated sodium channels. This localization is facilitated by targeting signals and post-translational modifications that direct mu-Conotoxin G IIIB to specific compartments. The compound’s activity is closely linked to its subcellular localization, as its inhibitory effects on sodium channels are dependent on its presence at the plasma membrane .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
MU-CONOTOXINA GIIIB se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. La síntesis implica la adición gradual de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los puentes disulfuro se forman a través de reacciones de oxidación, típicamente utilizando reactivos como el yodo o la oxidación con aire .
Métodos de producción industrial
La producción industrial de MU-CONOTOXINA GIIIB implica la SPPS a gran escala, seguida de la purificación mediante cromatografía líquida de alta resolución (HPLC). El péptido purificado se somete entonces a pasos de plegamiento y oxidación para asegurar la correcta formación de los puentes disulfuro .
Análisis De Reacciones Químicas
Tipos de reacciones
MU-CONOTOXINA GIIIB experimenta principalmente reacciones de oxidación para formar sus puentes disulfuro. También puede participar en reacciones de sustitución que involucran sus cadenas laterales de aminoácidos .
Reactivos y condiciones comunes
Oxidación: Yodo, oxidación con aire
Sustitución: Varios nucleófilos y electrófilos dependiendo de los residuos específicos de aminoácidos involucrados.
Productos principales
El producto principal de estas reacciones es MU-CONOTOXINA GIIIB correctamente plegada y oxidada con sus tres puentes disulfuro intactos .
Comparación Con Compuestos Similares
MU-CONOTOXINA GIIIB forma parte de la superfamilia M de conotoxinas, que incluye otros compuestos similares como MU-CONOTOXINA GIIIA y MU-CONOTOXINA GIIIC. Estos compuestos comparten una estructura y un mecanismo de acción similares, pero difieren en su potencia y selectividad para las isoformas del canal de sodio . MU-CONOTOXINA GIIIB es única en su alta selectividad para Nav1.4, lo que la convierte en una herramienta valiosa para estudiar los canales de sodio del músculo esquelético .
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-oxo-4-[[(1R,4S,7S,10S,12R,16S,19R,22S,25S,28S,31S,34R,37S,40S,43S,45R,49S,51R,55S,58R,65R,72R)-4,16,31,37-tetrakis(4-aminobutyl)-65-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]-22,25,40-tris(3-carbamimidamidopropyl)-28-(carboxymethyl)-12,45,51-trihydroxy-55-[(1R)-1-hydroxyethyl]-7-(2-methylsulfanylethyl)-3,6,9,15,18,21,24,27,30,33,36,39,42,48,54,57,63,71-octadecaoxo-60,61,67,68,74,75-hexathia-2,5,8,14,17,20,23,26,29,32,35,38,41,47,53,56,64,70-octadecazahexacyclo[32.28.7.719,58.010,14.043,47.049,53]hexaheptacontan-72-yl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C101H175N39O30S7/c1-48(76(107)149)120-87(160)64-42-172-173-43-65-88(161)125-54(17-4-8-25-102)80(153)130-63(38-74(147)148)85(158)124-57(21-13-30-117-99(110)111)78(151)123-58(22-14-31-118-100(112)113)83(156)132-66-44-174-176-46-68(134-86(159)62(37-73(145)146)129-77(150)53(106)16-12-29-116-98(108)109)91(164)136-69(47-177-175-45-67(90(163)135-64)133-82(155)56(19-6-10-27-104)122-84(157)60(24-33-171-3)127-93(166)70-34-50(142)39-138(70)95(168)61(128-89(66)162)20-7-11-28-105)92(165)137-75(49(2)141)97(170)140-41-52(144)36-72(140)96(169)139-40-51(143)35-71(139)94(167)126-59(23-15-32-119-101(114)115)79(152)121-55(81(154)131-65)18-5-9-26-103/h48-72,75,141-144H,4-47,102-106H2,1-3H3,(H2,107,149)(H,120,160)(H,121,152)(H,122,157)(H,123,151)(H,124,158)(H,125,161)(H,126,167)(H,127,166)(H,128,162)(H,129,150)(H,130,153)(H,131,154)(H,132,156)(H,133,155)(H,134,159)(H,135,163)(H,136,164)(H,137,165)(H,145,146)(H,147,148)(H4,108,109,116)(H4,110,111,117)(H4,112,113,118)(H4,114,115,119)/t48-,49+,50+,51+,52+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,75-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSUYJUOBAMKKS-NCJWVJNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)N2CC(CC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(NC(=O)C5CSSCC(C(=O)N1)NC(=O)C(CSSCC(C(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H]5CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C101H175N39O30S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2640.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140678-12-2 | |
| Record name | mu-Conotoxin G IIIB | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140678122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 140678-12-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B584218.png)


![2-Chloro-N-[4-[(4-methoxyphenyl)methoxy]-2-chloro-6-methylphenyl]acetamide](/img/structure/B584226.png)
![2-Chloro-6-methyl-4-[(4-methoxyphenyl)methoxy]benzenamine](/img/structure/B584227.png)
![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/structure/B584230.png)


![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)
![Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]](/img/structure/B584234.png)
![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)

